molecular formula C29H37N5O3 B1142266 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea CAS No. 345217-02-9

1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea

Numéro de catalogue: B1142266
Numéro CAS: 345217-02-9
Poids moléculaire: 503.6 g/mol
Clé InChI: OYVWMWMSNMDYQC-DWACAAAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is also known as Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate . It has a molecular weight of 389.45 . The IUPAC name is phenyl 4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenylcarbamate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C23H23N3O3/c27-21-12-10-20 (11-13-21)26-16-14-25 (15-17-26)19-8-6-18 (7-9-19)24-23 (28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2, (H,24,28) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 603.9±55.0 °C . The compound has a density of 1.296 .

Mécanisme D'action

The compound has been evaluated for its in vitro anticancer activities against three human bone cancer cell lines U2OS, Saos-2, and GC9811 . Molecular docking has been used to study the potential antiviral activity of the compound by calculating the binding sites for the 1AS0 protein .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Orientations Futures

The compound has shown potential in anticancer and antiviral applications . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of compound '1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea' can be achieved through a multi-step synthetic pathway involving the use of starting materials such as 4-hydroxyphenylpiperazine, 2-methyl-1-phenoxypentan-3-ol, and urea. The synthesis pathway involves the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": ["4-hydroxyphenylpiperazine", "2-methyl-1-phenoxypentan-3-ol", "urea", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "triethylamine (TEA)", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethanol", "dichloromethane (DCM)", "toluene", "diethyl ether"], "Reaction": ["Step 1: Protection of 4-hydroxyphenylpiperazine by reacting with acetic anhydride and TEA in DCM to form the corresponding acetyl derivative.", "Step 2: Protection of 2-methyl-1-phenoxypentan-3-ol by reacting with DCC and DIPEA in DCM to form the corresponding carbamate derivative.", "Step 3: Coupling of the protected 4-hydroxyphenylpiperazine and 2-methyl-1-phenoxypentan-3-ol derivatives by reacting with DCC and TEA in DCM to form the corresponding urea derivative.", "Step 4: Deprotection of the acetyl and carbamate protecting groups by reacting with NaOH in ethanol to obtain the corresponding amine and alcohol derivatives.", "Step 5: Coupling of the amine and alcohol derivatives with urea by reacting with HCl in toluene to form the final compound '1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea'." ] }

Numéro CAS

345217-02-9

Formule moléculaire

C29H37N5O3

Poids moléculaire

503.6 g/mol

Nom IUPAC

1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-phenylmethoxypentan-3-yl]urea

InChI

InChI=1S/C29H37N5O3/c1-3-28(22(2)37-21-23-7-5-4-6-8-23)34(30)29(36)31-24-9-11-25(12-10-24)32-17-19-33(20-18-32)26-13-15-27(35)16-14-26/h4-16,22,28,35H,3,17-21,30H2,1-2H3,(H,31,36)/t22-,28-/m0/s1

Clé InChI

OYVWMWMSNMDYQC-DWACAAAGSA-N

SMILES isomérique

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N

SMILES

CCC(C(C)COC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N

SMILES canonique

CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N

Synonymes

1-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]hydrazinecarboxamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.